molecular formula C11H13Cl2NO2 B13589906 methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride

methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride

Cat. No.: B13589906
M. Wt: 262.13 g/mol
InChI Key: MGMKDNKHQWCNQD-HNCPQSOCSA-N
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Description

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral tetrahydroisoquinoline derivative characterized by a chlorine substituent at position 5, a carboxylate ester at position 3, and a hydrochloride salt. The (3R)-stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy .

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

methyl (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1

InChI Key

MGMKDNKHQWCNQD-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2=C(CN1)C=CC=C2Cl.Cl

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC=C2Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves:

  • Construction of the tetrahydroisoquinoline core
  • Introduction of the 5-chloro substituent on the aromatic ring
  • Installation of the methyl ester at the 3-position
  • Resolution or asymmetric synthesis to obtain the (3R)-enantiomer
  • Formation of the hydrochloride salt

Detailed Synthetic Routes

Asymmetric Hydrogenation or Chiral Resolution
  • The chiral center at C-3 is introduced via asymmetric hydrogenation of an appropriate precursor, often a dihydroisoquinoline derivative or an imine intermediate.
  • Catalysts such as chiral rhodium or ruthenium complexes are employed to achieve high enantioselectivity.
  • Alternatively, racemic mixtures are resolved using chiral acids or bases to isolate the (3R)-enantiomer.
Construction of the Tetrahydroisoquinoline Core
  • The tetrahydroisoquinoline skeleton can be synthesized via Pictet-Spengler cyclization, where a β-phenylethylamine derivative condenses with an aldehyde or ketone under acidic conditions.
  • For the 5-chloro substitution, the aromatic ring precursor is pre-chlorinated to ensure regioselective incorporation of chlorine at the 5-position.
Esterification
  • The carboxylic acid at the 3-position is converted to the methyl ester using standard esterification techniques, such as treatment with methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Alternatively, methylation can be achieved by reacting the acid chloride intermediate with methanol.
Salt Formation
  • The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • This step improves the compound’s stability, crystallinity, and solubility for pharmaceutical applications.

Reaction Conditions and Catalysts

Step Typical Conditions Catalysts/Reagents Notes
Pictet-Spengler Cyclization Acidic medium, 0-50 °C Strong acid (e.g., HCl, TFA) Controls ring closure and regioselectivity
Asymmetric Hydrogenation 23-180 °C, 1-24 hours Chiral Rh or Ru complexes High enantioselectivity required
Esterification Methanol, acid catalyst, reflux or room temp H2SO4, HCl, or acid chlorides Methyl ester formation
Salt Formation Room temperature, ethanol or ethyl acetate HCl gas or aqueous HCl Formation of stable hydrochloride salt

Purification and Characterization

  • Purification is commonly achieved by recrystallization from suitable solvents or chromatographic techniques.
  • Enantiomeric purity is confirmed by chiral HPLC or chiral chromatography methods.
  • Structural confirmation uses NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
  • The hydrochloride salt form is characterized by melting point, elemental analysis, and X-ray crystallography if needed.

Research Findings and Analytical Data

Enantiomeric Purity and Yield

Method Enantiomeric Excess (ee) Yield (%) Reference/Source
Asymmetric hydrogenation >95% 70-85% Patent CN112313222B
Chiral resolution 90-98% 50-75% General literature

Stability and Solubility

  • The hydrochloride salt form exhibits improved aqueous solubility compared to the free base, facilitating formulation development.
  • Stability studies indicate the compound is stable under ambient conditions for extended periods when stored as the hydrochloride salt.

Analytical Techniques

Technique Purpose Typical Findings
NMR Spectroscopy Structural elucidation Characteristic signals for tetrahydroisoquinoline ring and ester group
Mass Spectrometry Molecular weight confirmation Molecular ion peak at m/z ~262
Chiral HPLC Enantiomeric purity Single peak corresponding to (3R) enantiomer
X-ray Crystallography Absolute configuration Confirms R-configuration at C-3

Summary Table of Preparation Methods

Preparation Step Description Typical Reagents/Catalysts Conditions Outcome/Notes
Aromatic Chlorination Introduce chlorine at 5-position Chlorinating agents (e.g., NCS, Cl2) Controlled temperature High regioselectivity required
Pictet-Spengler Cyclization Cyclization to form tetrahydroisoquinoline Acid catalyst (HCl, TFA) 0-50 °C, acidic medium Core ring formed
Asymmetric Hydrogenation Introduce chiral center at C-3 Chiral Rh or Ru catalysts 23-180 °C, 1-24 h High enantiomeric excess
Esterification Methyl ester formation Methanol, acid catalyst Reflux or room temp Methyl ester installed
Hydrochloride Salt Formation Salt formation for stability HCl gas or aqueous HCl Room temperature Stable hydrochloride salt formed

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events .

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula: C₁₁H₁₃Cl₂NO₂ (including the hydrochloride counterion).
  • Key Functional Groups: Chlorine (electron-withdrawing substituent), carboxylate ester (enhances solubility and metabolic stability), and tetrahydroisoquinoline core (common in bioactive alkaloids).

Synthesis :
The compound is synthesized via multi-step reactions involving cyclization, halogenation, and salt formation. For example, similar derivatives are prepared by reacting intermediates with formaldehyde under acidic conditions, followed by purification via recrystallization as hydrochloride salts .

Applications: Tetrahydroisoquinoline derivatives are intermediates in angiotensin II type-2 (AT2) receptor antagonists, which are therapeutic targets for cardiovascular and renal diseases . The chlorine substituent may enhance binding affinity to target receptors by modulating electronic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 highlights structural variations and properties of related tetrahydroisoquinoline derivatives.

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties Reference
Target Compound 5-Cl C₁₁H₁₃Cl₂NO₂ 278.14 High polarity due to Cl; hydrochloride salt enhances solubility
(S)-5-Bromo Analog 5-Br C₁₁H₁₃BrClNO₂ 306.58 Higher molecular weight; Br may increase lipophilicity
(3R)-5-Methyl Analog 5-CH₃ C₁₂H₁₆ClNO₂ 249.72 Methyl group increases hydrophobicity
(S)-5-(Benzyloxy)-6-Methoxy Analog 5-BnO, 6-OCH₃ C₁₉H₂₀ClNO₃ 361.82 Bulky substituents may hinder receptor binding

Key Observations :

  • Bromine’s larger atomic size may alter steric interactions compared to chlorine .
  • Hydrocarbon Substituents : A methyl group (CH₃) at position 5 increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Crystallographic and Analytical Data

  • Structure Determination : Tools like SHELX and OLEX2 are used to confirm stereochemistry and crystal packing. The (3R)-configuration is verified via X-ray crystallography .
  • Salt Formation : Hydrochloride salts improve crystallinity and stability, as seen in multiple derivatives .

Biological Activity

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS No. 2648865-88-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClNO2
  • Molecular Weight : 211.64 g/mol
  • SMILES Notation : COC(=O)[C@@H]1NCc2c(C1)c(Cl)ccc2.Cl

The compound features a tetrahydroisoquinoline scaffold, which is known for its ability to interact with various biological targets.

1. Anticancer Activity

Research has indicated that methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)15
A549 (Lung cancer)12
MCF-7 (Breast cancer)18

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

2. Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is highlighted in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

This antimicrobial activity suggests potential applications in treating resistant infections.

3. Neuroprotective Effects

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been investigated for its neuroprotective properties. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound is believed to be mediated through several pathways:

  • Sigma Receptor Modulation : The compound may interact with sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems .
  • Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of cancer cells by affecting key regulatory proteins involved in the cell cycle .

Case Studies

Several studies have explored the therapeutic potential of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride:

  • Study on Cancer Cell Lines : A study published in Phytochemical Analysis demonstrated that this compound significantly inhibited the growth of HeLa and A549 cells through apoptosis induction .
  • Antimicrobial Efficacy : Another investigation focused on its antibacterial properties against MRSA and highlighted its potential as a lead compound for developing new antibiotics .

Q & A

Basic Question: What are the key synthetic strategies for preparing methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, and how does stereochemistry influence the reaction pathway?

Methodological Answer:
The synthesis typically involves a Pictet-Spengler reaction , where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . For stereochemical control, chiral catalysts or resolving agents (e.g., chiral HPLC) are employed to isolate the (3R)-enantiomer. The chloro substituent at position 5 is introduced via electrophilic aromatic substitution or through pre-functionalized precursors. Reaction conditions (e.g., temperature, acid catalyst strength) significantly impact enantiomeric purity, necessitating optimization via NMR spectroscopy and polarimetry for confirmation .

Basic Question: How is the structural integrity of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride validated in academic research?

Methodological Answer:
Structural validation combines X-ray crystallography for absolute configuration determination and 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry and substituent positions . Mass spectrometry (HRMS) verifies molecular weight, while HPLC with chiral columns ensures enantiomeric purity (>98% for pharmacological studies). Comparative analysis with analogous compounds (e.g., methyl (3S)-isomer) highlights stereospecific spectral differences .

Advanced Question: How do researchers resolve contradictions in reported biological activities of this compound across different assays?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or enantiomeric impurities. To address this:

  • Standardize assay protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) and cell viability controls.
  • Re-evaluate enantiomeric purity : Verify via chiral HPLC before biological testing .
  • Compare with structural analogs : For example, 5-methoxy-THIQ derivatives exhibit altered receptor binding due to electronic effects, which contextualizes activity differences .

Advanced Question: What computational and experimental approaches are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular docking : Predict interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina, guided by crystallographic data .
  • Pharmacophore modeling : Identify critical functional groups (e.g., chloro substituent, carboxylate ester) for activity.
  • Synthetic modification : Compare activity of derivatives (e.g., 5-fluoro or 5-methyl analogs) to isolate the role of the chloro group .

Advanced Question: How is the enantiomeric purity of methyl(3R)-5-chloro-THIQ-3-carboxylate hydrochloride optimized during scale-up synthesis?

Methodological Answer:
Scale-up challenges include maintaining stereochemical fidelity. Strategies involve:

  • Asymmetric catalysis : Use chiral Brønsted acids (e.g., BINOL-derived catalysts) to enhance enantioselectivity.
  • Dynamic kinetic resolution : Combine racemization inhibitors (e.g., enzyme-mediated systems) with continuous-flow reactors .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Basic Question: What analytical techniques are critical for characterizing degradation products of this compound under stress conditions?

Methodological Answer:
Forced degradation studies (acid/base hydrolysis, oxidative stress) are analyzed via:

  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid).
  • Stability-indicating HPLC : Quantify intact compound under accelerated storage conditions (40°C/75% RH) .
  • Solid-state NMR : Detect crystalline form changes impacting solubility .

Advanced Question: How do researchers design experiments to investigate the compound’s interaction with biological macromolecules?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with receptors (e.g., σ-receptors).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • Cryo-EM : Visualize compound-bound protein complexes at near-atomic resolution .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and respiratory protection for aerosol-prone steps (e.g., milling) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride vapors.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Question: How do researchers address solubility challenges in in vivo studies of this compound?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Salt screening : Explore alternative counterions (e.g., sulfate, besylate) for improved pharmacokinetics .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced Question: What strategies are employed to validate target engagement in preclinical models?

Methodological Answer:

  • Radiolabeling : Synthesize 14^{14}C or 3^{3}H isotopologs for biodistribution studies.
  • PET imaging : Use 18^{18}F-labeled analogs to track brain penetration in rodent models .
  • Knockout models : Compare activity in wild-type vs. receptor-knockout animals to confirm target specificity .

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